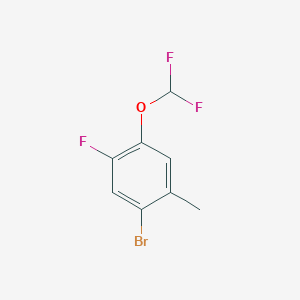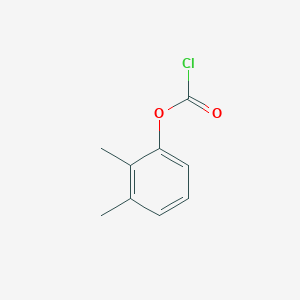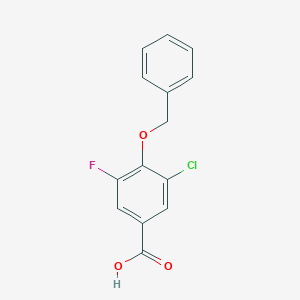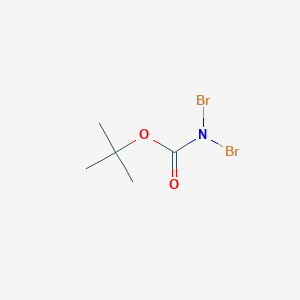
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate: is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact withvoltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) .
Mode of Action
It’s known that carbamate compounds typically work by forming acovalent bond with their target, which can lead to changes in the target’s function . The compound may also be involved in the synthetic strategy for carbamate formation from CO2 and amines , a process that can be mediated by superbases.
Biochemical Pathways
For example, if the compound targets voltage-gated sodium channels, it could affect neuronal signaling pathways .
Pharmacokinetics
It’s known that the compound’sester group could potentially be hydrolyzed in the body, affecting its bioavailability .
Result of Action
Based on its potential targets, it could potentiallyalter neuronal signaling or mediate the formation of carbamates .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s ester group could be more prone to hydrolysis under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-(2-hydroxypropan-2-yl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug candidates and active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1-hydroxypropan-2-yl)carbamate
- tert-Butyl (4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (1-(3-fluoro-4-hydroxyphenyl)-3-hydroxypropan-2-yl)carbamate
Uniqueness: tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful as a protecting group in organic synthesis, where selective reactions are crucial .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2-hydroxypropan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h6-9,17H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNXHSYOGKUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














